Product packaging for Endosulfan alcohol(Cat. No.:CAS No. 2157-19-9)

Endosulfan alcohol

Cat. No.: B164962
CAS No.: 2157-19-9
M. Wt: 360.9 g/mol
InChI Key: GTSJHTSVFKEASK-WINLOITPSA-N
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Description

Endosulfan alcohol (C$9$H$8$Cl$6$O$2$, CAS 2157-19-9), also known as chlorendic diol or endodiol, is a chlorinated bicyclic compound formed as a metabolite of the organochlorine pesticide endosulfan. It is generated through the hydrolysis of endosulfan isomers (α- and β-endosulfan) under acidic, alkaline, or neutral conditions . Structurally, it retains the hexachlorinated norbornene skeleton of the parent compound but replaces the sulfate ester group with hydroxyl moieties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl6O2 B164962 Endosulfan alcohol CAS No. 2157-19-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2157-19-9

Molecular Formula

C9H8Cl6O2

Molecular Weight

360.9 g/mol

IUPAC Name

[(1R,4S)-1,4,5,6,7,7-hexachloro-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C9H8Cl6O2/c10-5-6(11)8(13)4(2-17)3(1-16)7(5,12)9(8,14)15/h3-4,16-17H,1-2H2/t3?,4?,7-,8+

InChI Key

GTSJHTSVFKEASK-WINLOITPSA-N

SMILES

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

Isomeric SMILES

C(C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

Canonical SMILES

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

Other CAS No.

2157-19-9

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Diels-Alder reaction proceeds via a [4+2] cycloaddition between the electron-deficient dienophile (hexachlorocyclopentadiene) and the conjugated diene (cis-butene-1,4-diol). The reaction is conducted in xylene at elevated temperatures (80–120°C), yielding a bicyclic adduct. Subsequent hydrolysis of this adduct in aqueous acidic or basic media generates the cis-diol derivative, this compound.

Table 1: Industrial Diels-Alder Synthesis Parameters

ParameterValue/Detail
ReactantsHexachlorocyclopentadiene, cis-butene-1,4-diol
SolventXylene
Temperature80–120°C
CatalystNone (thermal conditions)
Hydrolysis MediumAqueous H2_2SO4_4 or NaOH
Yield70–85% (adduct); 90–95% (hydrolysis)

The final product is purified via recrystallization from ethanol-water mixtures (4:1 v/v), achieving a melting point of 207–208°C.

Laboratory-Scale Reductive Dechlorination

Alternative methods focus on reductive dechlorination of endosulfan or its analogues to yield this compound. A notable approach employs sodium borohydride (NaBH4_4) and cyanocobalamin (vitamin B12_{12}) as a catalyst.

Procedure and Optimization

In a representative protocol, endosulfan (30 mg) is dissolved in dimethoxyethane (0.3 mL) and methanol (1.7 mL). Cyanocobalamin (30 mg) and NaBH4_4 (150 mg) are added incrementally under vigorous stirring at ambient temperature. The reaction mixture is quenched with ether, and the crude product is chromatographed on basic aluminum oxide (grade II–III) before recrystallization from ethanol-water (2:1 v/v).

Table 2: Reductive Dechlorination Conditions

ParameterValue/Detail
Starting MaterialEndosulfan or dieldrin
ReductantSodium borohydride (NaBH4_4)
CatalystCyanocobalamin
Solvent SystemDimethoxyethane-methanol
TemperatureAmbient (20–25°C)
Yield66% (this compound)

This method selectively reduces chlorine substituents while preserving the norbornene dimethanol framework, minimizing byproducts such as endosulfan sulfate.

Photolytic Isomerization and Purification

Ultraviolet (UV) irradiation is employed to isomerize intermediates and enhance product purity. For instance, photolysis of α-endosulfan in hexane-acetone (99:1 v/v) under UV light (254 nm) for 2–4 hours generates this compound via radical-mediated dechlorination.

Photoreactor Setup and Outcomes

A typical photolysis involves irradiating α-endosulfan (30 mg batches) in quartz cells (2 cm path length) until complete conversion (monitored by TLC/GC). The product is decolorized on basic aluminum oxide and recrystallized from ethanol-water.

Table 3: Photolytic Isomerization Parameters

ParameterValue/Detail
Light SourceUV Lamp (254 nm)
SolventHexane-acetone (99:1 v/v)
Irradiation Time2–8 hours
Yield50–60% (after purification)

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Diels-Alder Method : High-yielding and scalable but requires hazardous reactants (hexachlorocyclopentadiene).

  • Reductive Dechlorination : Moderate yields but advantageous for lab-scale modifications.

  • Photolytic Method : Limited to small batches due to energy-intensive UV systems.

Purity and Byproduct Management

Recrystallization from ethanol-water (4:1 v/v) is critical for achieving >98% purity, as evidenced by melting point consistency (207–208°C). Common impurities include endosulfan sulfate and diastereomers, which are separable via silica gel chromatography.

Analytical Characterization and Validation

Spectroscopic Identification

  • GC-MS : Molecular ion peak at m/z 370 (M+^+) with fragments at m/z 335 (loss of Cl).

  • 1^1H NMR : Resonances at δ 3.5–4.0 ppm (methylene protons) and δ 5.2 ppm (norbornene protons) .

Chemical Reactions Analysis

Chemical Identity of Endosulfan Alcohol

Molecular formula : C₉H₆Cl₆O₂
Molecular weight : 360.9 g/mol
CAS Registry Number : 2157-19-9
Structure : Bicyclic chlorinated hydrocarbon with two hydroxyl groups (PubChem CID 92170 ).

Hydrolysis and Formation Pathways

This compound primarily forms through alkaline hydrolysis of endosulfan isomers (α- and β-endosulfan) or via microbial action:

Table 1: Hydrolysis Conditions and Products

SubstratepHTemperatureMajor ProductMinor ProductsSource
α/β-endosulfan>8.020–25°CThis compoundEndosulfan ether, SO₂
Endosulfan sulfate7.530°CThis compoundEndosulfan lactone

Key findings:

  • Hydrolysis at pH >8.0 converts >90% of endosulfan to the alcohol form .

  • Stability decreases in acidic conditions, favoring lactone or ether derivatives .

Microbial Degradation Pathways

This compound undergoes further biotransformation via soil and aquatic microorganisms:

Table 2: Microbial Degradation Pathways

MicroorganismReaction TypeProducts FormedHalf-Life (Days)Source
Pseudomonas aeruginosaOxidationEndosulfan hydroxyether7–14
Burkholderia cepaciaHydroxylationEndosulfan lactone10–21
Mixed soil culturesEther formationEndosulfan diol ether15–30

Notable observations:

  • Endosulfan hydroxycarboxylate is a terminal product under aerobic conditions .

  • Degradation rates depend on microbial consortia and soil pH (optimal at 6.5–7.5) .

Reductive Dechlorination Reactions

This compound reacts with zero-valent metals (ZVMs), leading to sequential chlorine loss:

Table 3: Reductive Dechlorination by ZVMs

MetalReaction ConditionsProducts (Cl Loss)Toxicity ReductionSource
Nano-ZVIpH 3–5, 25°C1–3 Cl atoms40–60%
Mg⁰pH 9–11, 50°C1–6 Cl atoms70–90%

Mechanistic insights:

  • Electron transfer at the metal surface drives dechlorination .

  • This compound derivatives with ≤3 Cl atoms show enhanced biodegradability .

Oxidation and Secondary Metabolites

Oxidative pathways yield less persistent but structurally complex products:

Table 4: Oxidation Products

Oxidizing AgentConditionsMajor ProductMinor ProductSource
O₃Aqueous phaseEndosulfan lactoneHydroxycarboxylate
OH radicalsAtmosphericChlorinated carbonylsCO₂, HCl
  • Endosulfan lactone is resistant to further oxidation under ambient conditions .

  • Atmospheric OH radical reactions exhibit slow kinetics (t1/2t_{1/2}: 3–12 months) .

Abiotic Transformation in Soil

Non-enzymatic reactions dominate in alkaline or iron-rich soils:

Key Data:

  • Half-life in sterile soil : 12.5 weeks (vs. 1.1 weeks in microbial-active soil) .

  • Major pathway : Conversion to endosulfan sulfate via Fe³⁺-catalyzed oxidation .

Environmental and Toxicological Implications

  • Reduced bioaccumulation : Dechlorinated products exhibit lower log KowK_{ow} (2.1–3.0 vs. 3.6 for parent compound) .

  • Toxicity profile : this compound is 10x less acutely toxic than α-endosulfan (LD₅₀: 1,800 mg/kg vs. 18 mg/kg in rats) .

This synthesis integrates multidisciplinary findings to elucidate this compound’s reactivity, emphasizing its role in environmental detoxification processes.

Scientific Research Applications

Agricultural Applications

Endosulfan alcohol is primarily recognized for its role in pest management. It acts as an insecticide and acaricide, targeting a wide range of pests in various crops.

Formulation and Efficacy

  • Ultra Low Volume (ULV) Formulations : Research indicates that this compound can be effectively incorporated into ULV formulations. These formulations require less water and can provide better coverage on crops while reducing the risk of pesticide drift .
  • Target Pests : It is particularly effective against pests such as Helicoverpa spp., which are notorious for damaging cotton crops . The efficacy of this compound in controlling these pests has been demonstrated through various field trials.

Case Study: Cotton Crop Management

In a study conducted in Australia, different formulations of endosulfan were tested on cotton plants to evaluate their effectiveness against pest infestations. Results indicated that formulations with a higher concentration of beta-endosulfan (and consequently this compound) showed improved pest control compared to those with higher alpha-endosulfan content .

Toxicological Insights

This compound also plays a critical role in toxicological studies, particularly concerning its health effects and environmental persistence.

Health Effects

  • Toxicity Reports : Several case studies document acute poisoning incidents involving this compound. Symptoms reported include seizures, respiratory distress, and cardiovascular complications . For instance, a retrospective study on 52 cases of endosulfan poisoning highlighted severe neurological symptoms as common outcomes among affected individuals .
  • Metabolism Studies : Research has shown that when administered to animals, this compound is metabolized into various byproducts, which can pose health risks if accumulated in the food chain .

Environmental Persistence

This compound's environmental impact has been studied extensively. It has been detected in water bodies and soil samples, raising concerns about its long-term ecological effects. A study along the Quequen Grande River watershed in Argentina revealed significant accumulation of endosulfan metabolites, including this compound, indicating its persistence in aquatic ecosystems .

Environmental Monitoring

This compound's presence in environmental samples has made it a subject of monitoring efforts aimed at assessing pesticide contamination.

Sampling Techniques

  • Passive Sampling : Innovative passive sampling methods have been developed to monitor levels of this compound and other pesticides in water bodies. This approach allows for the continuous assessment of contaminant levels over time, providing valuable data for regulatory bodies .

Regulatory Implications

The detection of this compound in environmental samples has prompted discussions about regulatory measures to limit its use and mitigate its impact on human health and ecosystems. The European Union has already moved towards banning endosulfan due to its toxicity and persistence .

Data Summary

The following table summarizes key findings related to the applications and effects of this compound:

Application AreaKey Findings
Agricultural UseEffective against Helicoverpa spp.; ULV formulations enhance pest control efficiency
ToxicologyAcute poisoning cases report severe symptoms; metabolism studies show potential health risks
Environmental MonitoringDetected in water samples; passive sampling techniques provide ongoing monitoring capabilities
Regulatory ActionsMovement towards banning due to toxicity concerns; implications for agricultural practices

Mechanism of Action

The mechanism of action of endodiol primarily involves its formation through the hydrolysis of endosulfan. The hydrolysis reaction breaks down the cyclic sulfite diester group in endosulfan, resulting in the formation of endodiol. This process is facilitated by alkaline conditions and microbial enzymes . The molecular targets and pathways involved in the degradation of endosulfan to endodiol include the enzymatic activity of microorganisms such as Anabaena species .

Comparison with Similar Compounds

Key Findings :

  • Endosulfan sulfate is 10–100× more toxic to freshwater fish than technical endosulfan, with an HC₁₀ (hazard concentration) of 0.34 µg/L .
  • This compound and sulfate retain endocrine-disrupting properties, while ether and lactone are more amenable to biodegradation .

Physicochemical Behavior

  • Partition Coefficients: this compound: Log K${ow}$ ≈ 4.2 (estimated), indicating moderate lipophilicity .

Biological Activity

Endosulfan alcohol is a metabolite of the pesticide endosulfan, which is an organochlorine compound widely used in agriculture. Understanding its biological activity is crucial due to its environmental persistence and potential health effects on humans and wildlife. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Endosulfan exists in two isomeric forms: α-endosulfan and β-endosulfan. Both forms can be metabolized into this compound and further into endosulfan sulfate, which is more toxic and stable in the environment. The half-life of β-endosulfan under aerobic conditions is approximately 28 days, while α-endosulfan can last up to 157 days . The metabolism of endosulfan varies across species, influencing its toxicity profile.

Toxicological Effects

Aquatic Toxicity : this compound exhibits significant toxicity to aquatic organisms. Studies have shown that it adversely affects fish and invertebrates by disrupting endocrine functions and impairing gill respiration, leading to hypoxia .

Neurotoxicity : Research indicates that this compound can lead to neurotoxic effects similar to those observed with ethanol exposure. A study comparing the neurotoxic effects of ethanol and endosulfan on Javanese medaka (Oryzias javanicus) and zebrafish (Danio rerio) found alterations in biochemical markers indicative of neurotoxicity .

Case Studies

Two notable cases of endosulfan poisoning among agricultural workers highlight the compound's severe health impacts:

  • Case 1 : A fatal incident involving a farmer who mixed and applied endosulfan resulted in acute neurological symptoms and death. Autopsy revealed no significant anatomical abnormalities but indicated severe neurological impairment .
  • Case 2 : Another case involved a worker who suffered permanent neurological damage following exposure during pesticide application. This case underscores the need for stringent safety measures when handling endosulfan .

Gene Expression Studies

Recent studies have investigated how endosulfan affects gene expression related to detoxification and stress responses in organisms such as the blue mussel (Pinctada acuta). Key findings include:

  • Detoxification Genes : Exposure to non-lethal concentrations (1, 10, or 100 μg/L) of endosulfan resulted in increased expression of certain cytochrome P450 genes (e.g., cyp2u1), indicating activation of detoxification pathways even at low exposure levels .
  • Stress Response Genes : The expression of heat shock proteins (HSPs), critical for cellular stress responses, was significantly altered. For instance, Hsp16.6 showed increased expression at lower concentrations but decreased at higher levels, suggesting a complex relationship between concentration and stress response activation .

Environmental Impact

This compound's persistence in the environment raises concerns about its long-term ecological effects. Its potential to bioaccumulate in aquatic food webs poses risks not only to target species but also to predators higher up the food chain.

Summary Table of Biological Effects

Effect TypeObserved ImpactReference
Aquatic ToxicityImpaired gill function in fish
NeurotoxicityAltered biochemical markers in brain tissues
Gene ExpressionIncreased detoxification gene expression
Case StudiesFatalities and neurological impairment in farmers

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to detect and quantify Endosulfan alcohol in environmental samples?

  • Methodology : Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is standard. Validation parameters like recovery rates (Rec%) and precision (RSDr, RSDwR) are critical. For example, at 1 mg kg⁻¹, this compound showed a Rec% of 78 ± 11% (RSDr) and 16% (RSDwR), while at 25 mg kg⁻¹, Rec% improved to 106 ± 8% (RSDr) but RSDwR increased to 14% . Lower recovery rates (e.g., 56% at 1 mg kg⁻¹) highlight the need for optimized extraction protocols .

Q. How is this compound distinguished from structurally similar metabolites like Endosulfan sulfate or lactone?

  • Methodology : Chromatographic separation (e.g., GC-MS) combined with retention time matching and spectral library comparison is key. This compound (CAS 2157-19-9) can be differentiated using reference standards and by monitoring characteristic fragment ions. Impurities such as Endosulfan ether and diol may co-elute, necessitating method validation to avoid false positives .

Q. What are the primary sources of this compound in environmental matrices?

  • Methodology : this compound arises as a hydrolysis byproduct of Endosulfan pesticides in soil and water. Targeted sampling of agricultural runoff or contaminated sites, followed by isotopic labeling or degradation studies, can trace its origin. Stability tests under varying pH and temperature conditions are critical to understanding environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in recovery rates for this compound across different analytical conditions?

  • Methodology : Variability in recovery (e.g., 71–110% in multi-laboratory studies) often stems from matrix effects or extraction efficiency. Statistical tools like ANOVA or robust regression models can identify outliers. For instance, RSDwR values exceeding 15% at higher concentrations (25 mg kg⁻¹) suggest matrix interference; using deuterated internal standards or matrix-matched calibration improves accuracy .

Q. What experimental designs are effective for studying this compound’s interaction with biological systems?

  • Methodology : In vitro microsomal assays (e.g., liver S9 fractions) assess metabolic pathways. For example, this compound induces mixed-function oxidase activity in rats, which can be quantified via enzyme kinetics. Co-exposure studies with modifiers like pentobarbital or vitamin A reveal synergistic/antagonistic effects on toxicity .

Q. How do researchers address gaps in developmental toxicity data for this compound?

  • Methodology : Teratogenicity studies using zebrafish embryos or mammalian models (e.g., rats) with controlled dosing regimens (oral, dermal) are essential. Neurobehavioral assays (e.g., Morris water maze) post-exposure can identify cognitive deficits. Gender-specific susceptibility in rats warrants comparative metabolomic profiling to uncover mechanistic differences .

Key Recommendations for Researchers

  • Method Validation : Include matrix-specific recovery tests and inter-laboratory comparisons to minimize variability .
  • Toxicological Studies : Prioritize mechanistic assays (e.g., oxidative stress markers, CYP450 induction) to address data gaps .
  • Environmental Monitoring : Use longitudinal sampling to track seasonal fluctuations in this compound levels .

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Feasible Synthetic Routes

Reactant of Route 1
Endosulfan alcohol
Reactant of Route 2
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